[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetic acid
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Overview
Description
[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetic acid is a chemical compound with the molecular formula C10H8O4S It is a derivative of benzofuran, a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetic acid typically involves the reaction of 2-formylbenzoic acid with a thiol compound under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of a base such as sodium hydroxide in a solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohol derivatives.
Scientific Research Applications
[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests it may interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid: Similar in structure but lacks the sulfanyl group.
2-Benzofuranacetic acid: Another benzofuran derivative with different functional groups.
Uniqueness
[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetic acid is unique due to the presence of both the benzofuran ring and the sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(3-oxo-1H-2-benzofuran-1-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S/c11-8(12)5-15-10-7-4-2-1-3-6(7)9(13)14-10/h1-4,10H,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUXWGNJCBSLRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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